molecular formula C41H56F2N6O8 B517251 3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide

3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide

Cat. No. B517251
M. Wt: 798.9 g/mol
InChI Key: JMMFATBRTRMMEY-OSVOSDFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADEP2 is a inhibitor for Clp2 protease.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Hsp90 Inhibitors : A derivative of 3-cyclohexylpropanoic acid, namely ethyl 1-{4-[(4-hydroxycyclohexyl)carbamoyl]phenyl}-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, has been synthesized and demonstrated good inhibition against Hsp90α, a molecular chaperone involved in cancer cell proliferation and survival (Wang Xiao-long, 2011).

  • Antitumor Activity of N-substituted Amides : N-substituted amides of 3-cyclohexylpropanoic acid derivatives have shown significant antitumor activity, particularly in lung and breast carcinoma cell lines (A. Pachuta-Stec et al., 2009).

  • Synthesis of Cyclic Depsipeptides : Research into 3-(Dimethylamino)-2,2-dimethyl-2H-azirin as an α-Aminoisobutyric-Acid Equivalent in cyclic depsipeptides, which are important in drug design and development, involved derivatives of 3-cyclohexylpropanoic acid (Daniel Obrecht & H. Heimgartner, 1987).

Chemical Synthesis and Characterization

  • Synthesis of Macrocycle Derivatives : The synthesis of macrocycle derivatives, like cis-(6RS,13RS)-3,3,10,10-Tetramethyl-6,13-diphenyl-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetraone, involves steps that could use 3-cyclohexylpropanoic acid derivatives as intermediates or structural analogs (A. Linden et al., 2006).

  • Development of GABA Uptake Inhibitors : Selective inhibitors of glial GABA uptake were synthesized using compounds that may structurally resemble 3-cyclohexylpropanoic acid derivatives. These compounds have potential implications in neurological disorders (E. Falch et al., 1999).

  • Ligand Synthesis for Ammonium Cation Interaction : The synthesis of tetraazamacrocycle derivatives with 3-cyclohexylpropanoic acid-like structures has been explored for their potential to interact with simple ammonium cations, which is significant in chemical sensing and separation processes (M. Formica et al., 2003).

properties

Product Name

3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide

Molecular Formula

C41H56F2N6O8

Molecular Weight

798.9 g/mol

IUPAC Name

(S)-2-(3-Cyclohexylpropanamido)-3-(3,5-difluorophenyl)-N-((2R,6S,8aS,14aS,20S,23aS)-2,6-dimethyl-5,8,14,19,23-pentaoxooctadecahydro-1H,5H,14H,19H-pyrido[2,1-i]dipyrrolo[2,1-c:2',1'-l][1]oxa[4,7,10,13]tetraazacyclohexadecin-20-yl)propanamide

InChI

InChI=1S/C41H56F2N6O8/c1-24-17-34-41(56)57-23-31(46-36(51)30(20-27-18-28(42)21-29(43)19-27)45-35(50)14-13-26-9-4-3-5-10-26)39(54)48-16-8-12-33(48)40(55)47-15-7-6-11-32(47)37(52)44-25(2)38(53)49(34)22-24/h18-19,21,24-26,30-34H,3-17,20,22-23H2,1-2H3,(H,44,52)(H,45,50)(H,46,51)/t24-,25+,30+,31+,32+,33+,34+/m1/s1

InChI Key

JMMFATBRTRMMEY-OSVOSDFASA-N

Isomeric SMILES

C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N4CCCC[C@H]4C(=O)N[C@H](C(=O)N2C1)C)NC(=O)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CCC6CCCCC6

SMILES

O=C(N[C@@H]1C(N2[C@](CCC2)([H])C(N3[C@](CCCC3)([H])C(N[C@@H](C)C(N4[C@](C[C@@H](C)C4)([H])C(OC1)=O)=O)=O)=O)=O)[C@@H](NC(CCC5CCCCC5)=O)CC6=CC(F)=CC(F)=C6

Canonical SMILES

CC1CC2C(=O)OCC(C(=O)N3CCCC3C(=O)N4CCCCC4C(=O)NC(C(=O)N2C1)C)NC(=O)C(CC5=CC(=CC(=C5)F)F)NC(=O)CCC6CCCCC6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ADEP2;  ADEP-2;  ADEP 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide
Reactant of Route 2
Reactant of Route 2
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide
Reactant of Route 3
Reactant of Route 3
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide
Reactant of Route 4
Reactant of Route 4
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide
Reactant of Route 5
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide
Reactant of Route 6
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide

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